molecular formula C22H18N2O3S B2540694 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide CAS No. 941881-19-2

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide

Cat. No. B2540694
CAS RN: 941881-19-2
M. Wt: 390.46
InChI Key: SDRFJTNTBKWCCH-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is a compound that appears to be related to various cinnamide derivatives, which have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related research indicates that cinnamide derivatives can be synthesized through different methods and may exhibit significant biological properties such as cytotoxicity against cancer cell lines and inhibition of enzymes like angiotensin-converting enzyme (ACE) .

Synthesis Analysis

The synthesis of cinnamide derivatives can be achieved through different pathways. For instance, the synthesis of β-amino-N-acylbenzotriazoles and cinnamides has been reported through the regioselective addition of amines to N-cinnamoylbenzotriazoles. Aromatic amines undergo a 1,4-addition to yield β-amino-N-acylbenzotriazoles, while aliphatic amines react via a 1,2-addition pathway to produce cinnamides . Another study describes the synthesis of thiazolidine-4-carboxylate derivatives, which are structurally related to the compound of interest, from various starting materials including cinnamic acid derivatives . These methods highlight the versatility and adaptability of synthetic routes to create a wide range of cinnamide-related compounds.

Molecular Structure Analysis

The molecular structure of cinnamide derivatives is characterized by the presence of a cinnamoyl group attached to various heterocyclic or amine moieties. The structural verification of such compounds is typically performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . These techniques confirm the identity and purity of the synthesized compounds and are essential for the characterization of complex molecules like this compound.

Chemical Reactions Analysis

Cinnamide derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. For example, the presence of a cinnamoyl group can facilitate reactions with amines, as seen in the synthesis of β-amino-N-acylbenzotriazoles and cinnamides . Additionally, the reactivity of these compounds towards biological macromolecules such as DNA has been observed, with certain derivatives showing the ability to intercalate between DNA strands and inhibit topoisomerase-II, an enzyme crucial for DNA replication and cell division .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamide derivatives are influenced by their molecular structure. These properties can affect the compound's solubility, stability, and biological activity. For instance, the introduction of different substituents on the cinnamide ring can alter the compound's lipophilicity, which in turn can impact its pharmacokinetic profile and cytotoxicity against cancer cell lines . The detailed physical and chemical properties of this compound would require experimental determination using techniques such as NMR, MS, and IR spectroscopy, as well as biological assays to assess its activity .

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives, including variations of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, have been synthesized and evaluated for their cytotoxic activities. Compounds similar in structure to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide have demonstrated significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080. Moreover, these compounds have also exhibited moderate inhibitory effects on bacterial growth, particularly Staphylococcus aureus, and on the growth of some fungi (Nam et al., 2010).

Antimicrobial Activity

A variety of benzothiazole-based compounds have been synthesized and evaluated for their antimicrobial activity. For instance, N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives, which bear structural similarities to the compound , have shown significant antibacterial and antifungal activities against a range of bacterial strains (Raval, Desai, & Desai, 2008).

Antitubercular Activity

Novel series of compounds related to this compound, specifically dibenzofuran, dibenzothiophene, and N-methyl carbazole tethered 2-aminothiazoles and their cinnamamide analogs, have been designed, synthesized, and evaluated for their antitubercular properties. These compounds have shown potent activity against Mycobacterium tuberculosis H37Rv (Mtb) with lower cytotoxicity profiles, indicating their potential as antitubercular agents (Surineni et al., 2018).

Future Directions

Given the diverse biological activities of thiazole derivatives , “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide” could be further explored in various fields of scientific research, including drug discovery and material synthesis.

Mechanism of Action

properties

IUPAC Name

(E)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-26-18-10-6-9-16-13-19(27-21(16)18)17-14-28-22(23-17)24-20(25)12-11-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,23,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRFJTNTBKWCCH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.